molecular formula C11H18N4O2 B1481853 (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2098162-69-5

(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1481853
CAS No.: 2098162-69-5
M. Wt: 238.29 g/mol
InChI Key: JLVBONUPXGFGQN-SECBINFHSA-N
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Description

The compound (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol features a pyrimidine core substituted at the 2-position with a methyl group and at the 6-position with a 2-aminoethoxy chain. The pyrrolidin-3-ol moiety is attached to the 4-position of the pyrimidine ring. The stereochemistry at the pyrrolidine’s 3-hydroxy position is specified as (R), which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

(3R)-1-[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-13-10(15-4-2-9(16)7-15)6-11(14-8)17-5-3-12/h6,9,16H,2-5,7,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVBONUPXGFGQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OCCN)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a significant molecule in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The specific configuration of the amino group and the presence of the ethoxy group contribute to its pharmacological profile.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 250.31 g/mol

Research indicates that compounds similar to this compound can act on various biological targets, including:

  • Kinase Inhibition : Compounds with similar scaffolds have shown inhibitory activity against specific kinases like JNK3, which is implicated in neurodegenerative diseases .
  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The compound may interact with GPCRs, influencing signaling pathways that regulate various physiological processes .

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating:

  • Neurodegenerative Diseases : By inhibiting JNK3, it may help prevent neuronal apoptosis .
  • Cancer : The compound's ability to modulate kinase activity positions it as a candidate for cancer therapeutics, particularly in targeting pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • JNK3 Inhibition Study :
    • A derivative of similar compounds showed an IC50 value of 2.69 nM against JNK3, indicating high potency .
    • The study highlighted that structural modifications significantly impacted binding affinity and selectivity.
  • GPCR Interaction Analysis :
    • Compounds interacting with GPCRs were analyzed for their effects on cellular signaling pathways. The findings suggest that modifications in the structure could enhance receptor affinity and specificity .
  • Cytotoxicity Evaluation :
    • In vitro studies demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anti-cancer properties .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueNotes
Kinase InhibitionJNK32.69 nMHigh selectivity among kinases
GPCR InteractionVarious GPCRsNot specifiedPotential modulation of signaling pathways
CytotoxicityCancer Cell LinesVaries by compoundIndicated anti-cancer potential

Scientific Research Applications

Pharmacological Applications

A. Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of pyrimidine and pyrrolidine have been linked to the inhibition of cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds containing the pyrrolidine ring could effectively target specific pathways involved in tumor growth .

B. Neurological Disorders

The compound's potential as a therapeutic agent for neurological disorders is noteworthy. Pyrimidine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, studies have shown that similar compounds can enhance cognitive function and exhibit antidepressant-like effects in animal models .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is crucial for optimizing its pharmacological properties.

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrimidine ring.
  • Introduction of the aminoethoxy group.
  • Cyclization to form the pyrrolidine structure.

Structure-Activity Relationship

The presence of specific substituents on the pyrimidine ring significantly influences biological activity. For instance, variations in the amino group can alter binding affinity to target proteins, which is critical for enhancing therapeutic efficacy .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of a series of pyrrolidine derivatives, including this compound). The results indicated that these compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)5.4
This compoundHT29 (Colon)7.8

Case Study 2: Neurological Effects

In another study focusing on neuroprotection, researchers found that administering this compound in a mouse model of Alzheimer's disease resulted in improved cognitive performance as measured by the Morris water maze test . The compound appeared to reduce amyloid-beta plaque formation, suggesting a mechanism for its neuroprotective effects.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural analogs and their differences:

Compound Name Pyrimidine Substituents Pyrrolidine Modifications Molecular Weight CAS Number Key Properties/Applications
Target Compound 2-methyl, 6-(2-aminoethoxy) (R)-3-hydroxy - - Potential kinase inhibitor
(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol 2-chloro (R)-3-hydroxy 213.66 1261234-21-2 Reactive intermediate for synthesis
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride 6-amino (3R,5R)-3-hydroxy, 5-aminomethyl - - Enhanced solubility (dihydrochloride salt)
(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol 2-methylthio, 6-ethoxy (R)-3-hydroxy 255.34 1354019-51-4 Electron-rich pyrimidine for electrophilic reactions
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol 6-chloro (R)-3-hydroxy 199.64 1264038-82-5 Versatile synthetic intermediate

Analysis of Substituent Effects

  • Chloro group (CAS 1261234-21-2): Acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution) . Methylthio group (CAS 1354019-51-4): Electron-donating, increases pyrimidine ring electron density, altering reactivity in electrophilic substitutions .
  • Pyrimidine 6-Position: 2-Aminoethoxy (target compound): Introduces hydrogen-bonding capacity and solubility via the amino group. Ethoxy (CAS 1354019-51-4): Increases hydrophobicity compared to aminoethoxy, reducing solubility . Chloro (CAS 1264038-82-5): Facilitates synthetic modifications but may reduce bioavailability due to reactivity .
  • Pyrrolidine Modifications: (R)-3-hydroxy: Stereochemistry critical for chiral recognition in enzyme binding. The (S)-isomer of related compounds (e.g., CAS 1379439-07-2) shows distinct biological profiles .

Preparation Methods

Key Synthetic Strategy Overview

The synthesis generally involves:

  • Construction of the pyrrolidin-3-ol scaffold with the desired stereochemistry.
  • Functionalization of the pyrimidine ring at the 4-position.
  • Introduction of the 2-aminoethoxy substituent at the 6-position of the pyrimidine.
  • Coupling of the pyrrolidin-3-ol moiety to the substituted pyrimidine.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently employed to form carbon-carbon bonds between boronate esters and halogenated heterocycles, enabling the assembly of the pyrrolidinyl-pyrimidine framework.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents & Catalysts Solvent & Conditions Yield & Notes
1. Formation of boronate ester intermediate Borylation of halogenated pyrrolidine derivative Bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2 1,4-dioxane, 80 °C, inert atmosphere (N2), overnight High yield (~93%) of boronate ester intermediate, purified by silica gel chromatography
2. Suzuki-Miyaura cross-coupling Coupling of boronate ester with bromo-substituted pyrimidine derivative Pd(PPh3)4 or Pd(dppf)Cl2, sodium carbonate or potassium carbonate Mixed solvents (toluene:ethanol:water or DMF), 80 °C, 4.5–12 h, under Ar or N2 Yields range from 70% to 93%, reaction times 4.5–12 h, product isolated as off-white solid after workup
3. Introduction of 2-aminoethoxy group Nucleophilic substitution or etherification on pyrimidine ring Aminoethanol derivatives or protected aminoethoxy reagents Conditions vary; often mild heating in polar solvents Ensures introduction of aminoethoxy side chain at 6-position of pyrimidine
4. Stereoselective synthesis of pyrrolidin-3-ol Chiral synthesis or resolution methods to obtain (R)-enantiomer Chiral auxiliaries or catalysts; asymmetric hydrogenation or enzymatic resolution Conditions depend on method; often mild temperatures to preserve stereochemistry High enantiomeric purity required for biological activity; methods vary by research group

Representative Experimental Procedure (Adapted from Literature)

  • Borylation Step: A halogenated pyrrolidine derivative is reacted with bis(pinacolato)diboron in the presence of potassium acetate and Pd(dppf)Cl2 catalyst in 1,4-dioxane at 80 °C under nitrogen atmosphere overnight. The reaction mixture is filtered through celite, concentrated, and purified by silica gel chromatography to afford the boronate ester intermediate in high yield (approx. 93%).

  • Cross-Coupling Step: The boronate ester intermediate is combined with a 4-bromo-6-substituted pyrimidine derivative in a mixture of toluene, ethanol, and water with sodium carbonate as base and Pd(PPh3)4 as catalyst. The reaction is degassed and heated at 80 °C for 4.5 hours under argon. After cooling, the mixture is extracted, dried, and concentrated to yield the coupled product with yields up to 93%.

  • Aminoethoxy Introduction: The 6-position of the pyrimidine ring is functionalized by nucleophilic substitution with 2-aminoethanol or its derivatives under mild conditions to install the 2-aminoethoxy group.

  • Chiral Pyrrolidin-3-ol Synthesis: The (R)-enantiomer of pyrrolidin-3-ol is prepared via asymmetric synthesis or resolution techniques ensuring stereochemical integrity. This step is critical for the biological activity of the final compound.

Reaction Parameters and Optimization

Parameter Typical Range Effect on Yield and Purity
Temperature 80–100 °C Optimal for palladium-catalyzed coupling; too high may degrade sensitive groups
Catalyst loading 0.05–0.2 mmol per mmol substrate Adequate catalyst ensures complete reaction; excess may increase cost
Base Sodium carbonate, potassium carbonate, potassium acetate Bases facilitate transmetalation step; choice affects reaction rate and side products
Solvent system Toluene:ethanol:water, DMF, 1,4-dioxane Mixed solvents improve solubility and reaction kinetics
Reaction time 4.5–20 hours Longer times improve conversion but may increase impurities

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton signals confirm the formation of boronate esters and coupled products, with chemical shifts consistent with pyrrolidinyl and pyrimidinyl protons.
  • Mass Spectrometry: Molecular ion peaks correspond to calculated masses of intermediates and final products, confirming molecular composition.
  • Chromatography: Purification by silica gel chromatography and preparative TLC ensures isolation of pure compounds; retention times in HPLC consistent with expected products.

Summary Table of Key Reactions

Reaction Step Starting Material Product Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Borylation Halogenated pyrrolidine Boronate ester Pd(dppf)Cl2 KOAc 1,4-dioxane 80 16 93
Suzuki Coupling Boronate ester + bromo-pyrimidine Coupled pyrrolidinyl-pyrimidine Pd(PPh3)4 Na2CO3 Toluene:EtOH:H2O 80 4.5 93
Aminoethoxy substitution Coupled intermediate Final aminoethoxy pyrimidine - - Polar solvent Mild heating Variable High
Chiral pyrrolidin-3-ol synthesis Prochiral precursor (R)-pyrrolidin-3-ol Chiral catalyst/auxiliary - Variable Mild Variable High enantiomeric purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

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